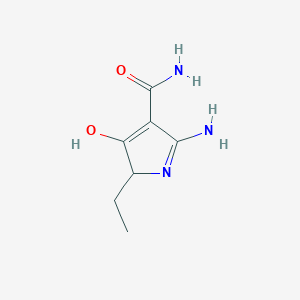

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Description

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

5-amino-2-ethyl-3-hydroxy-2H-pyrrole-4-carboxamide |

InChI |

InChI=1S/C7H11N3O2/c1-2-3-5(11)4(7(9)12)6(8)10-3/h3,11H,2H2,1H3,(H2,8,10)(H2,9,12) |

InChI Key |

JFARRBXICXREJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(=C(C(=N1)N)C(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of methanesulfonic acid under reflux conditions in methanol . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide and its analogs:

Key Structural and Functional Insights

Substituent Effects on Bioactivity

- Ethyl vs. Phenethyl/Substituted Alkylidene Groups: The 5-ethyl group in the target compound likely enhances lipophilicity compared to bulkier substituents like phenethyl or 3,3-dimethyl-2-oxobutylidene.

- Amide vs. This suggests the amide moiety’s electronic environment critically modulates reactivity .

Biological Activity

2-Amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and antidiabetic effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is , with a molecular weight of 171.18 g/mol. Its structure features a pyrrole ring with an amino group and a carboxamide functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has been evaluated in several studies, highlighting its potential as an antidiabetic agent and its effects on various biological pathways.

Antidiabetic Activity

Recent research has focused on the compound's ability to inhibit aldose reductase (AR), an enzyme involved in the conversion of glucose to sorbitol, which is implicated in diabetic complications. The compound demonstrated significant AR inhibitory activity, suggesting its potential as a hypoglycemic agent.

Table 1: Aldose Reductase Inhibition by Pyrrole Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide | 25 | |

| 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole derivatives | 15 | |

| Zinc(II) complexes of pyrrole derivatives | 20 |

Antibacterial Activity

The compound's antibacterial properties have also been investigated. Studies indicate that pyrrole derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 2: Antibacterial Activity of Pyrrole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria | Reference |

|---|---|---|---|

| 2-amino-5-ethyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide | 12.5 | Staphylococcus aureus | |

| Other pyrrole derivatives | 10.0 | Escherichia coli |

Case Studies

In one notable study, researchers synthesized several pyrrole derivatives and evaluated their biological activities in vitro. The results indicated that compounds with specific substitutions on the pyrrole ring exhibited enhanced AR inhibition and antibacterial effects compared to the parent compound.

Case Study: Synthesis and Evaluation

A series of experiments were conducted where different substituents were introduced at various positions on the pyrrole ring. The biological evaluations included:

- In vitro AR inhibition assays : These assays measured the effectiveness of each derivative in inhibiting AR activity.

- Antibacterial efficacy tests : The minimum inhibitory concentration (MIC) was determined against various bacterial strains.

The findings suggested that modifications at the C5 position significantly increased both AR inhibition and antibacterial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.